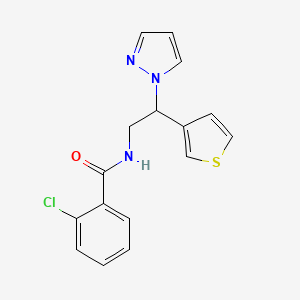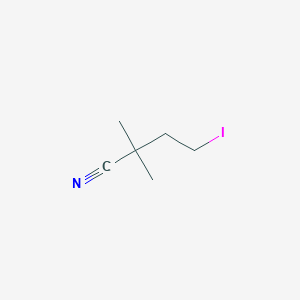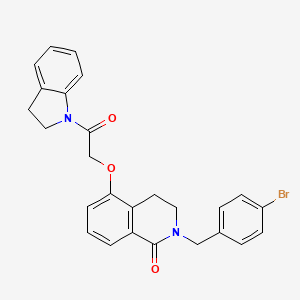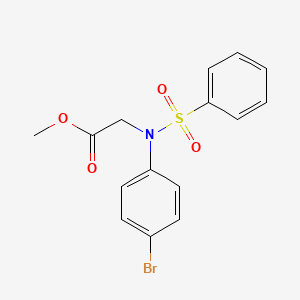
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a piperidine ring, and an oxazolidine-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the bromination of 2-methoxybenzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation to attach the propanoyl group. The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative. Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the oxazolidine-2,4-dione moiety can produce the corresponding diol.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated aromatic ring can participate in halogen bonding interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. The oxazolidine-2,4-dione moiety may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-(1-(3-(5-Chloro-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
3-(1-(3-(5-Fluoro-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
3-(1-(3-(5-Methyl-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological behaviors.
特性
IUPAC Name |
3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5/c1-25-15-4-3-13(19)10-12(15)2-5-16(22)20-8-6-14(7-9-20)21-17(23)11-26-18(21)24/h3-4,10,14H,2,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYFIPSVNRQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)
![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)





![1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2498646.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2498649.png)
![N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2498653.png)

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)
